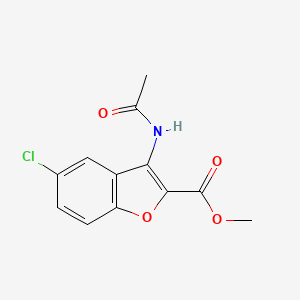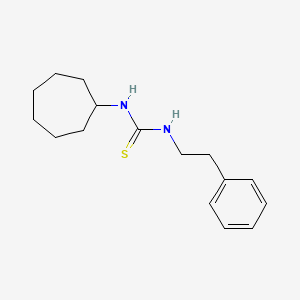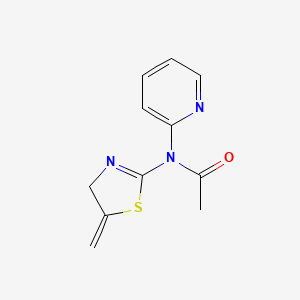![molecular formula C17H26N2O4 B5878161 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET has been extensively studied for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and flies. In addition, DEET has been studied for its mechanism of action and potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for blood-feeding insects.
Biochemical and Physiological Effects
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide does not appear to have any significant toxic effects on humans, although some individuals may experience skin irritation or other mild side effects. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have low toxicity to non-target organisms, such as birds and fish.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for use in lab experiments, including its high effectiveness in repelling insects and its low toxicity to humans and non-target organisms. However, 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may not be suitable for all experiments, as it may interfere with certain types of assays or experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. Another area of interest is the study of the biochemical and physiological effects of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide on insects and other organisms. Finally, there is a need for further research on the potential environmental impacts of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide and other insect repellents.
Synthesemethoden
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of p-nitrobenzoic acid with diethyl sulfate, followed by reduction with sodium dithionite and subsequent reaction with morpholine and ethylene oxide. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its effectiveness in repelling insects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is highly effective in repelling mosquitoes and other insects, with repellent effects lasting for several hours. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been used in a variety of settings, including military operations, outdoor activities, and public health campaigns.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)17(20)18-7-8-19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDALWGYJXXLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)


